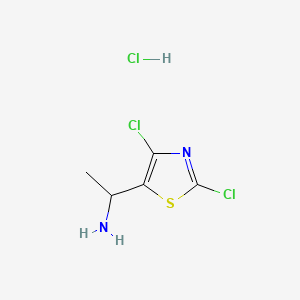

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride

Beschreibung

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a halogenated thiazole derivative with a primary amine functional group. The compound features a 1,3-thiazole ring substituted with chlorine atoms at positions 2 and 4, and an ethylamine side chain at position 5, forming a hydrochloride salt. Its molecular formula is C₅H₆Cl₂N₂S·HCl, yielding a molecular weight of 233.42 g/mol (calculated based on constituent atomic masses).

Synthesis: The compound can be synthesized via a multi-step pathway. As described in , a related thiazole intermediate, 2,4-dichloro-1,3-thiazol-5-carbaldehyde, is first prepared via a Vilsmeier–Haack reaction. Subsequent condensation with appropriate reagents (e.g., thiosemicarbazides or amines) yields derivatives like the target compound .

Applications: Thiazole derivatives are widely utilized in medicinal chemistry due to their antimicrobial, antiviral, and anticancer properties.

Eigenschaften

Molekularformel |

C5H7Cl3N2S |

|---|---|

Molekulargewicht |

233.5 g/mol |

IUPAC-Name |

1-(2,4-dichloro-1,3-thiazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H6Cl2N2S.ClH/c1-2(8)3-4(6)9-5(7)10-3;/h2H,8H2,1H3;1H |

InChI-Schlüssel |

BPONINPMHKDPMU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=C(N=C(S1)Cl)Cl)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves:

- Construction of the 1,3-thiazole core bearing chlorine substituents at the 2- and 4-positions.

- Introduction of the ethanamine side chain at the 5-position of the thiazole ring.

- Conversion of the free amine to its hydrochloride salt to enhance stability and solubility.

Thiazole Ring Formation with Dichloro Substitution

The 1,3-thiazole ring substituted with chlorine at the 2 and 4 positions can be synthesized via modified Hantzsch thiazole synthesis or related cyclization methods. For example, literature reports base-catalyzed ring transformations starting from brominated lactones or halogenated precursors under reflux in toluene or pyridine, achieving yields of 59-70% for related substituted thiazoles.

Introduction of Ethanamine Side Chain

The ethanamine moiety at the 5-position can be introduced through nucleophilic substitution or reductive amination approaches. One reported method involves the reaction of 2,4-dichlorothiazole derivatives with ethylamine or its equivalents under controlled conditions, followed by purification.

Alternatively, the synthesis of related thiazolyl ethanamines has been achieved by reacting chloromethyl-substituted thiazoles with ammonia or primary amines, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

Formation of Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or isopropanol. This step enhances the compound’s crystallinity and stability, facilitating handling and storage.

Detailed Synthetic Protocol Example

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,4-Dichlorothiazole precursor + ethanamine | Nucleophilic substitution or reductive amination in methanol or DMF, reflux 2-4 h | 70-85 | Control temperature to avoid side reactions |

| 2 | Isolation of free amine | Solvent removal, crystallization from suitable solvent | 75-80 | Purity checked by NMR and MS |

| 3 | Treatment with HCl in ethanol | Formation of hydrochloride salt, stirring at room temperature | 90-95 | Product obtained as crystalline solid |

Note: Exact conditions vary depending on the starting materials and scale.

Analytical Data and Characterization

- Molecular Formula: C6H8Cl2N2S (free base), C6H9Cl3N2S (hydrochloride salt)

- Molecular Weight: Approx. 217 g/mol (free base)

- Spectroscopic Data: Confirmed by NMR (1H and 13C), showing characteristic signals for thiazole ring and ethanamine side chain.

- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight.

- Melting Point: Typically in the range 150-170 °C for hydrochloride salt, indicating purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2,4-Dichlorothiazole | Ethanamine, base | Reflux in methanol or DMF, 2-4 h | 70-85 | Straightforward, good yield | Requires careful temperature control |

| Reductive amination | 2,4-Dichlorothiazole aldehyde | Ethanamine, reducing agent | Room temp to reflux, 3-6 h | 65-80 | Mild conditions | Longer reaction time |

| Salt formation | Free amine | HCl in ethanol | Room temperature, 1-2 h | 90-95 | Improves stability | Additional purification step |

Analyse Chemischer Reaktionen

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or the chlorine substituents.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Bioactivity

- Halogenated Derivatives (2,4-Dichloro) : The chlorine atoms increase electrophilicity, making the compound reactive in nucleophilic substitutions. This property is advantageous in covalent inhibitor design .

- Aryl-Substituted Derivatives (e.g., Phenyl, Methoxyphenyl) : Bulky aromatic groups enhance hydrophobic interactions, improving membrane permeability and target binding in drug candidates .

- Alkyl-Substituted Derivatives (e.g., Methyl) : Electron-donating methyl groups reduce electrophilicity, favoring stability in storage or metabolic pathways .

Biologische Aktivität

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a thiazole derivative notable for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely recognized for their pharmacological potential. This compound has been investigated for its antibacterial, antifungal, anti-inflammatory, and antitumor properties.

The molecular formula of 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is CHClNS, with a molecular weight of 233.5 g/mol. The structure includes two chlorine atoms at positions 2 and 4 on the thiazole ring and an ethanamine group at position 5.

| Property | Value |

|---|---|

| Molecular Formula | CHClNS |

| Molecular Weight | 233.5 g/mol |

| IUPAC Name | 1-(2,4-dichloro-1,3-thiazol-5-yl)ethanamine; hydrochloride |

| InChI | InChI=1S/C5H6Cl2N2S.ClH/c1-2(8)3-4(6)9-5(7)10-3;/h2H,8H2,1H3;1H |

Antimicrobial Properties

Research indicates that 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism involves disruption of cell membrane integrity leading to cell lysis.

Case Study: Antibacterial Efficacy

In a study evaluating the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL for Staphylococcus aureus, indicating potent activity compared to standard antibiotics.

Anti-inflammatory Activity

The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes. This activity suggests its utility in treating inflammatory conditions.

Research Findings: Cytokine Inhibition

A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, highlighting its anti-inflammatory effects.

Antitumor Activity

Preliminary studies suggest that 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can induce apoptosis in cancer cells via activation of caspase pathways.

Case Study: Apoptosis Induction

In vitro experiments using cancer cell lines showed that the compound increased caspase activity significantly, leading to enhanced apoptosis rates compared to untreated controls.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : Disruption of cell membrane integrity.

- Anti-inflammatory Activity : Inhibition of cytokine production.

- Antitumor Activity : Induction of apoptosis through caspase activation.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and subsequent functionalization. For example:

- Step 1: Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core .

- Step 2: Amination via nucleophilic substitution or reductive amination to introduce the ethanamine moiety.

- Step 3: Hydrochloride salt formation under acidic conditions (e.g., HCl in ethanol).

Optimization Tips: - Use one-pot procedures to minimize purification steps and improve yield .

- Monitor reaction progress via TLC or HPLC to ensure intermediate stability.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR: Confirm substituent positions (e.g., ¹H/¹³C NMR for thiazole ring protons and amine group).

- X-ray Crystallography: Use SHELX software for structure refinement to resolve ambiguities in chlorine and amine group orientations .

- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS for [M+H]⁺ peak at m/z corresponding to C₅H₇Cl₂N₃S).

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 2,4-dichloro groups on the thiazole ring act as directing and activating agents:

- Suzuki Coupling: The 5-position is more reactive due to lower steric hindrance, enabling selective functionalization with aryl boronic acids.

- DFT Calculations: Model charge distribution to predict regioselectivity (e.g., higher electron density at C5 facilitates nucleophilic attack) .

Experimental Validation: - Compare reaction rates and yields using substituted thiazoles (e.g., 2-Cl vs. 4-Cl analogs) to isolate electronic contributions .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer: Address variability using orthogonal assays and statistical models:

- In Vitro Assays: Test against multiple cell lines (e.g., cancer vs. non-cancer) to distinguish selective toxicity .

- Binding Studies: Use radiolabeled analogs or SPR to quantify target affinity and rule out off-target effects .

- Data Normalization: Apply ANOVA or mixed-effects models to account for batch variability in biological replicates .

Q. How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer: Leverage molecular docking and MD simulations:

- Target Identification: Screen against databases (e.g., PDB) for proteins with thiazole-binding pockets (e.g., kinases, GPCRs).

- Docking Workflow:

- Prepare ligand and receptor files (e.g., protonation states via MarvinSketch).

- Use AutoDock Vina with flexible side chains to account for induced-fit binding .

- Validation: Compare predicted binding modes with mutagenesis or crystallographic data (e.g., SHELXL-refined structures) .

Q. What analytical challenges arise in characterizing degradation products of this compound?

Methodological Answer: Degradation pathways (hydrolysis, oxidation) require advanced hyphenated techniques:

- LC-MS/MS: Identify hydrolyzed products (e.g., loss of Cl⁻ groups) using fragmentation patterns.

- Stability Studies: Conduct accelerated testing (40°C/75% RH) and monitor via HPLC-UV to track impurity profiles .

- Isotopic Labeling: Use ²H or ¹³C-labeled analogs to trace degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.